molecular formula C13H18O B7994284 3-(3-Methyl-4-n-propoxyphenyl)-1-propene

3-(3-Methyl-4-n-propoxyphenyl)-1-propene

Cat. No.: B7994284
M. Wt: 190.28 g/mol
InChI Key: OYUDQHQRCWDTJB-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-n-propoxyphenyl)-1-propene is an organic compound characterized by its unique structure, which includes a propene group attached to a phenyl ring substituted with a methyl and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-n-propoxyphenyl)-1-propene typically involves the alkylation of 3-methylphenol with n-propyl bromide to form 3-methyl-4-n-propoxyphenol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-n-propoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propene group to an alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Methyl-4-n-propoxyphenyl)-1-propene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-n-propoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The propene group may participate in covalent bonding with target molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-4-ethoxyphenyl)-1-propene
  • 3-(3-Methyl-4-methoxyphenyl)-1-propene
  • 3-(3-Methyl-4-butoxyphenyl)-1-propene

Uniqueness

3-(3-Methyl-4-n-propoxyphenyl)-1-propene is unique due to the presence of the n-propoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkoxy groups. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

IUPAC Name

2-methyl-4-prop-2-enyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-6-12-7-8-13(11(3)10-12)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUDQHQRCWDTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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